
1,1'-(Phenylphosphoryl)diaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Phenylphosphoryl)diaziridine is a unique chemical compound characterized by a three-membered ring structure containing two nitrogen atoms and a phenylphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Phenylphosphoryl)diaziridine typically involves the reaction of phenylphosphoryl chloride with diaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of 1,1’-(Phenylphosphoryl)diaziridine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Phenylphosphoryl)diaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The phenylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted diaziridines, amines, and oxides, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1’-(Phenylphosphoryl)diaziridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and neurotropic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 1,1’-(Phenylphosphoryl)diaziridine involves its interaction with molecular targets through its reactive nitrogen atoms. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the strained ring structure of the diaziridine .
Comparaison Avec Des Composés Similaires
Aziridines: These compounds also contain a three-membered ring with nitrogen atoms but lack the phenylphosphoryl group.
Diazirines: Similar to diaziridines but with a different ring structure and reactivity.
Phosphorylated Amines: Compounds with similar functional groups but different ring structures
Uniqueness: 1,1’-(Phenylphosphoryl)diaziridine is unique due to its combination of a strained diaziridine ring and a phenylphosphoryl group.
Propriétés
Numéro CAS |
10543-74-5 |
|---|---|
Formule moléculaire |
C10H13N2OP |
Poids moléculaire |
208.20 g/mol |
Nom IUPAC |
1-[aziridin-1-yl(phenyl)phosphoryl]aziridine |
InChI |
InChI=1S/C10H13N2OP/c13-14(11-6-7-11,12-8-9-12)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clé InChI |
XIVAIIVGSJFTNH-UHFFFAOYSA-N |
SMILES canonique |
C1CN1P(=O)(C2=CC=CC=C2)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



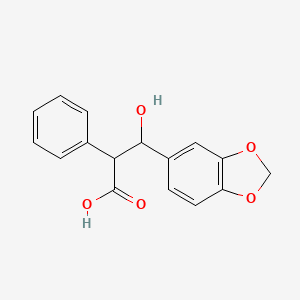


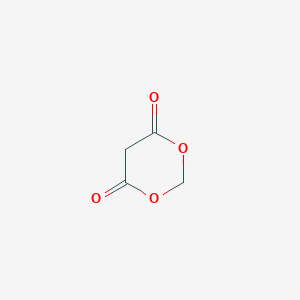
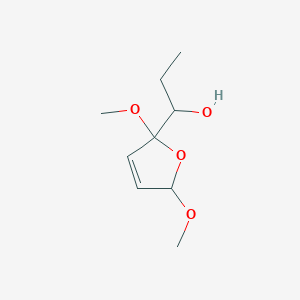
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)
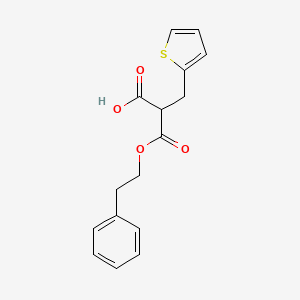
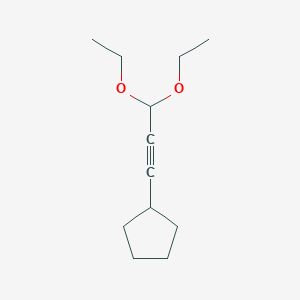
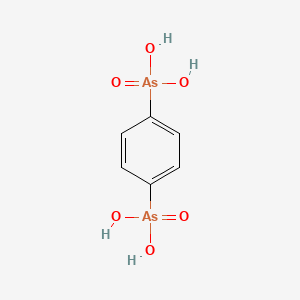
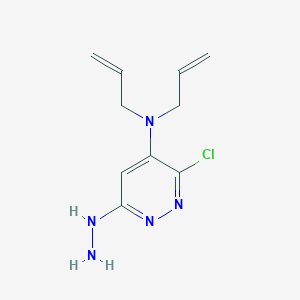
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)
![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)

